Tetrahydro-2-isocyanato-2H-pyran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

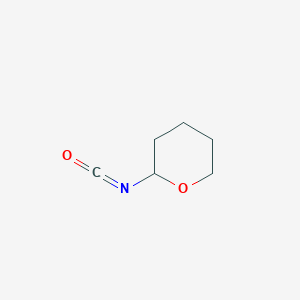

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanatooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-7-6-3-1-2-4-9-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVWIRKAABQIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922948 | |

| Record name | 2-Isocyanatooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-00-9 | |

| Record name | Tetrahydro-2-isocyanato-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2-isocyanato-2H-pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isocyanatooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-isocyanato-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydro-2-isocyanato-2H-pyran (CAS 1194-00-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tetrahydro-2-isocyanato-2H-pyran, a heterocyclic compound with significant potential in synthetic chemistry. Given the specialized nature of this chemical, this document synthesizes available data with established chemical principles to offer insights into its properties, reactivity, and safe handling.

Core Identity and Physicochemical Properties

This compound, identified by CAS number 1194-00-9, is a derivative of tetrahydropyran.[1] The core structure consists of a saturated six-membered ring containing one oxygen atom, with an isocyanate group attached at the 2-position.

Table 1: Core Compound Identity

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1194-00-9 | ECHA[1] |

| EC Number | 214-783-3 | ECHA[1] |

| IUPAC Name | 2-isocyanatooxane | ECHA[1] |

| Molecular Formula | C6H9NO2 | ECHA[1] |

| Molecular Weight | 127.14 g/mol | Calculated |

While specific experimental data on the physical properties of this compound is limited in publicly accessible literature, we can infer its characteristics based on its structure and related compounds. The presence of the polar isocyanate group and the ether linkage in the tetrahydropyran ring suggests that it is likely a liquid at room temperature with a moderate boiling point. It is expected to be soluble in a range of organic solvents.

Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily dictated by the highly reactive isocyanate functional group (-N=C=O). This group is an excellent electrophile, readily reacting with nucleophiles.

Nucleophilic Addition Reactions

The isocyanate group is susceptible to attack by nucleophiles such as alcohols, amines, and water. These reactions are fundamental to the formation of carbamates, ureas, and other important chemical linkages in organic synthesis.

-

Reaction with Alcohols: In the presence of an alcohol, this compound will undergo a nucleophilic addition to form a carbamate (urethane) derivative. This reaction is a cornerstone of polyurethane chemistry and is widely used in the synthesis of various polymers and pharmaceuticals.

-

Reaction with Amines: Primary and secondary amines react readily with the isocyanate group to yield substituted ureas. This reaction is highly efficient and is a common strategy for linking molecular fragments in drug discovery and materials science.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. This reactivity necessitates handling the compound under anhydrous conditions to prevent degradation.

The tetrahydropyran (THP) ring itself is generally stable under many reaction conditions. The ether linkage within the ring is relatively inert, making the isocyanate group the primary site of reactivity. The THP moiety can serve as a chiral building block or a scaffold in the design of more complex molecules. The stereochemistry at the 2-position, where the isocyanate is attached, can be a critical factor in its application, particularly in asymmetric synthesis and the development of stereospecific pharmaceuticals.

Diagram 1: Key Reactions of this compound

Caption: Key nucleophilic addition reactions of the isocyanate group.

Role in Synthesis of Bioactive Molecules

The tetrahydropyran ring is a common structural motif in a wide array of natural products and pharmacologically active compounds.[2][3] Its derivatives are explored for various therapeutic applications, including as anticancer agents.[4] The ability of the isocyanate group to act as a versatile handle for introducing new functionalities makes this compound a valuable intermediate in the synthesis of such molecules. For instance, it can be used to link the tetrahydropyran core to other pharmacophores through stable carbamate or urea linkages.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the critical importance of safe handling protocols for reactive chemicals like isocyanates. The hazard profile for this compound, as classified by industry notifications, indicates several potential risks.[1]

Table 2: Hazard Classification

| Hazard Class | Hazard Statement | Source |

|---|---|---|

| Acute Toxicity (Oral) | H302: Harmful if swallowed | ECHA[1] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | ECHA[1] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | ECHA[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | ECHA[1] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | ECHA[1] |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | ECHA[1] |

| Specific target organ toxicity | H335: May cause respiratory irritation | ECHA[1] |

| Flammable Liquids | H227: Combustible liquid | ECHA[1] |

Recommended Handling Procedures

Given the hazardous nature of isocyanates, the following handling procedures are mandatory to ensure personnel safety.

-

Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: In situations where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Individuals with a history of respiratory issues or sensitization to isocyanates should not handle this compound.[5]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong bases.

-

Spill and Disposal: In case of a spill, absorb the material with an inert, non-combustible absorbent and dispose of it as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air and seek immediate medical attention.[5][6]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][7]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][7]

-

Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][8]

Diagram 2: Safe Handling Workflow

Caption: A workflow for the safe handling of this compound.

Conclusion

This compound (CAS 1194-00-9) is a valuable reagent for chemical synthesis, offering a combination of a stable heterocyclic core and a highly reactive isocyanate functional group. Its utility in constructing complex molecules, particularly in the fields of medicinal chemistry and materials science, is significant. However, its potential hazards necessitate strict adherence to safety protocols. This guide provides the foundational knowledge for researchers and drug development professionals to utilize this compound effectively and safely in their work.

References

-

This compound - ECHA CHEM . Source: European Chemicals Agency. [Link]

-

Material Safety Data Sheet - Pi Chemicals . Source: Pi Chemicals. [Link]

-

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol . Source: Mol-Instincts. [Link]

-

SAFETY DATA SHEET - Covestro Solution Center . Source: Covestro. [Link]

- Production method for tetrahydro-2h-pyran derivative - Google Patents.

-

Recent Advances in the Synthesis of 2H-Pyrans - MDPI . Source: MDPI. [Link]

-

Tetrahydro-2H-pyran-2-ol - Scent.vn . Source: Scent.vn. [Link]

-

Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH . Source: National Institutes of Health. [Link]

-

Tetrahydropyran synthesis - Organic Chemistry Portal . Source: Organic Chemistry Portal. [Link]

-

2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement (CA09704) - Australian Industrial Chemicals Introduction Scheme (AICIS) . Source: AICIS. [Link]

-

RING TRANSFORMATIONS OF 2H-PYRAN-2-ONES AND FUSED PYRAN-2-ONES WITH NUCLEOPHILIC REAGENTS . Source: LOCKSS. [Link]

-

2-Hydroxytetrahydropyran | C5H10O2 | CID 136505 - PubChem - NIH . Source: National Institutes of Health. [Link]

-

2H-Pyran-2-ol, tetrahydro- - the NIST WebBook . Source: NIST. [Link]

-

2H-Pyran-2-one, tetrahydro- - the NIST WebBook . Source: NIST. [Link]

-

Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2) - Cheméo . Source: Cheméo. [Link]

-

Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - Organic & Biomolecular Chemistry (RSC Publishing) . Source: Royal Society of Chemistry. [Link]

- Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient - Google Patents.

-

Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed . Source: National Institutes of Health. [Link]

-

2H-Pyran-2-one, tetrahydro- - the NIST WebBook . Source: NIST. [Link]

-

(PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks . Source: ResearchGate. [Link]

Sources

- 1. ECHA CHEM [chem.echa.europa.eu]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solutions.covestro.com [solutions.covestro.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. pipharm.com [pipharm.com]

2-Isocyanatooxane: Technical Guide to Structure, Synthesis, and Reactivity

[1]

Executive Summary

2-Isocyanatooxane (commonly Tetrahydropyran-2-yl isocyanate ) is a specialized heterocyclic electrophile used primarily in organic synthesis and medicinal chemistry.[1][2][3] Characterized by an isocyanate group (-N=C=O) attached to the anomeric (C2) position of a saturated oxygen heterocycle, it serves as a critical intermediate for introducing the tetrahydropyran (THP) moiety into amines and alcohols via urea and carbamate linkages.

This guide provides a rigorous technical analysis of 2-isocyanatooxane, focusing on its in situ generation via Curtius rearrangement, its reactivity profile dominated by the anomeric effect, and its application in constructing pharmacophores and protecting groups.[4]

Chemical Structure & Properties[1][5][6]

Structural Identity[1]

-

IUPAC Name: 2-Isocyanatotetrahydro-2H-pyran[4]

-

Molecular Formula: C₆H₉NO₂[4]

-

Molecular Weight: 127.14 g/mol

-

Key Functional Group: Isocyanate (electrophilic) at the hemiacetal carbon.

The Anomeric Effect and Stability

The reactivity of 2-isocyanatooxane is distinct from aliphatic isocyanates due to the anomeric effect . The C2 position is adjacent to the ring oxygen, creating a hemiaminal-like environment upon reaction.

-

Conformation: The isocyanate group often adopts an axial orientation to maximize the hyperconjugative stabilization (

), although steric bulk can force an equatorial shift depending on substitution patterns.[4] -

Hydrolytic Instability: Unlike standard alkyl isocyanates, the hydrolysis product of 2-isocyanatooxane is 2-aminotetrahydropyran , a hemiaminal ether.[4] This intermediate is inherently unstable and spontaneously collapses to 5-hydroxypentanal (or its oligomers), making strict anhydrous conditions mandatory for successful coupling.[4]

Synthesis Protocol: The Curtius Rearrangement[6][7][8][9]

Due to the thermal and hydrolytic instability of isolated 2-isocyanatooxane, the industry-standard method for its utilization is one-pot generation via the Curtius rearrangement of tetrahydropyran-2-carboxylic acid. The use of Diphenylphosphoryl azide (DPPA) avoids the isolation of potentially explosive acyl azides.

Reagents & Materials[1][2][5][9][10][11]

-

Substrate: Tetrahydropyran-2-carboxylic acid (1.0 equiv).

-

Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv).[4]

-

Base: Triethylamine (Et₃N) (1.2 equiv) - promotes deprotonation.

-

Solvent: Anhydrous Toluene or THF (0.1 - 0.2 M concentration).

-

Nucleophile: Primary/Secondary Amine (for urea) or Alcohol (for carbamate).[4][2][5]

Step-by-Step Methodology

Phase 1: Acyl Azide Formation

-

Charge a flame-dried reaction vessel with Tetrahydropyran-2-carboxylic acid and anhydrous Toluene under an inert atmosphere (N₂ or Ar).

-

Add Et₃N and stir at ambient temperature (20–25°C) for 10 minutes.

-

Add DPPA dropwise over 15 minutes.[4] Exotherm Warning: Monitor internal temperature.

-

Stir for 1–2 hours at room temperature.

-

Checkpoint: Monitor TLC for consumption of acid.

-

Phase 2: Rearrangement to Isocyanate 5. Heat the reaction mixture to 80–90°C . 6. Observe gas evolution (N₂ release).[4] Maintain temperature for 1–2 hours until gas evolution ceases.

- Validation: FT-IR analysis of an aliquot should show a strong characteristic isocyanate peak at ~2260 cm⁻¹ .

Phase 3: Nucleophilic Trapping 7. Cool the mixture to 0–25°C (depending on nucleophile reactivity). 8. Add the Nucleophile (Amine or Alcohol) dissolved in minimal Toluene.

- Note: For unreactive alcohols, catalytic Dibutyltin Dilaurate (DBTDL) or heating may be required.[4]

- Stir until the isocyanate peak (2260 cm⁻¹) disappears by IR.

- Perform aqueous workup and purification (typically column chromatography).[4]

Synthesis Pathway Diagram[1]

Caption: One-pot synthesis workflow via DPPA-mediated Curtius rearrangement.

Reactivity Profile & Mechanism[1]

Nucleophilic Addition

The carbon of the isocyanate group is highly electrophilic. Upon attack by a nucleophile, the negative charge is delocalized onto the nitrogen/oxygen, followed by proton transfer.[4]

| Nucleophile | Product Class | Reaction Conditions | Yield Expectation |

| Primary Amine (R-NH₂) | N-THP-N'-alkyl Urea | 0°C to RT, fast | High (>80%) |

| Secondary Amine (R₂NH) | N-THP-N',N'-dialkyl Urea | RT, moderate rate | Good (60-80%) |

| Alcohol (R-OH) | THP-Carbamate | Reflux or Catalyst (DBTDL) | Moderate-Good |

| Water | DEGRADATION | Any trace moisture | N/A (Side Products) |

Hydrolytic Degradation Pathway

The interaction with water is the primary failure mode in 2-isocyanatooxane chemistry. Unlike standard ureas, the resulting THP-amine is not isolable.[4]

Caption: Degradation pathway of 2-isocyanatooxane in the presence of moisture.

Applications in Drug Development[1][6][9]

THP-Protected Ureas

2-Isocyanatooxane acts as a reagent to introduce the tetrahydropyran group as a protecting group for ureas. The THP group can be removed under acidic conditions (e.g., HCl/MeOH or AcOH), regenerating the free urea.[4] This is valuable when the urea hydrogen requires masking during alkylation steps.

Pharmacophore Installation

The tetrahydropyran ring is a common pharmacophore in medicinal chemistry, improving solubility and metabolic stability compared to cyclohexyl analogs.[4]

-

Nitrosoureas: Historically, 2-isocyanatooxane was used to synthesize THP-analogs of nitrosourea alkylating agents (cancer chemotherapy), attempting to modulate the lipophilicity and blood-brain barrier penetration of the drug.

-

Combinatorial Libraries: As a "scavenger" or building block in diversity-oriented synthesis, it reacts rapidly with amine libraries to cap sequences or create urea-linked diversity.[4]

Safety & Handling

-

Sensitizer: Like all isocyanates, 2-isocyanatooxane is a potent respiratory and skin sensitizer.[4] All operations must be conducted in a fume hood.

-

Explosion Hazard (Precursor): While DPPA minimizes risk, the acyl azide intermediate is energetic.[4] Do not distill or concentrate the acyl azide solution to dryness.

-

Moisture Sensitivity: Store reagents under inert gas. Glassware must be flame-dried.

References

-

Horning, D. E., & Muchowski, J. M. (1968).[4] Tetrahydropyranyl protecting group.[4] I. Tetrahydropyran-2-yl isocyanate.[2] Canadian Journal of Chemistry, 46(15), 2617–2619.[4] Link[4]

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[4] Diphenylphosphoryl azide.[4][6][5] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.[4] Link[4]

-

Scriven, E. F., & Turnbull, K. (1988).[4] Azides: their preparation and synthetic uses.[7][8][5] Chemical Reviews, 88(2), 297–368.[4] Link[4]

-

Ichikawa, Y. (2008).[4] Working with Hazardous Chemicals: Diphenylphosphoryl Azide (DPPA).[4] Organic Syntheses, 86, 113.[4][8] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. CN107614496B - Method for preparing aminotetrahydropyran compound - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. almacgroup.com [almacgroup.com]

- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

A Comprehensive Safety & Handling Guide for Tetrahydropyran-2-yl Isocyanate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety protocols, chemical properties, and handling procedures for Tetrahydropyran-2-yl isocyanate (THP-isocyanate). As a bifunctional reagent, it combines the high reactivity of an isocyanate group with the chemical properties of a tetrahydropyran (THP) ring. This dual nature makes it a versatile tool in organic synthesis, particularly for the preparation of ureas and carbamates[1], but also introduces a unique combination of hazards that demand rigorous safety measures. This document moves beyond a standard Safety Data Sheet (SDS) to offer field-proven insights and the causal reasoning behind critical safety and handling protocols, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Profile

Tetrahydropyran-2-yl isocyanate presents a significant risk profile that must be understood and respected. The primary hazards stem from the isocyanate functional group, which is a potent respiratory sensitizer, and the tetrahydropyran ring, an ether that can form explosive peroxides.

An industry-provided GHS classification highlights the multifaceted dangers of this compound.[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Respiratory Sensitization | Category 1A | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

The Critical Threat: Respiratory Sensitization

The most severe health risk associated with isocyanates is respiratory sensitization.[3][4] Exposure, either from a single high-concentration event or repeated low-level exposures, can lead to an allergy-like hyper-reactive response.[5][6] Once an individual is sensitized, subsequent exposure to even minute concentrations, well below established exposure limits, can trigger severe asthma attacks.[5][7] Symptoms may include chest tightness, wheezing, coughing, and shortness of breath, which can be delayed, appearing hours after the exposure has ceased.[3][8] This permanent condition necessitates complete removal from any future work involving isocyanates.[9]

Dermal and Ocular Hazards

Direct contact with the skin can cause irritation, rashes, blistering, and dermatitis.[10] More critically, skin contact can also contribute to respiratory sensitization.[3] Eye exposure is a serious concern, leading to irritation, severe conjunctivitis, and potential corneal damage from splashes.[3][7]

Peroxide Formation

The tetrahydropyran ring is a cyclic ether, and like many ethers, it can form explosive peroxides upon exposure to air and light, especially during storage.[11][12][13] These peroxides can detonate when subjected to heat, shock, or friction. The distillation or concentration of solutions containing peroxides is extremely dangerous.[13]

Caption: Core hazards of Tetrahydropyran-2-yl Isocyanate.

Physicochemical Properties and Reactivity

Understanding the physical properties and chemical reactivity is fundamental to safe handling.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₂ | ECHA[2] |

| Molecular Weight | 127.14 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[14] |

| Boiling Point | 47-48 °C at 11 mmHg | Canadian Science Publishing[1] |

| Infrared Absorption | ~2257 cm⁻¹ (for -NCO stretch) | Canadian Science Publishing[1] |

Reactivity Profile

The isocyanate group is highly electrophilic and will react exothermically with nucleophiles. This reactivity dictates strict handling and storage conditions.

-

Water: Reacts with water or moisture to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide (CO₂) gas.[15] In a sealed container, this pressure buildup can cause a violent rupture.[16][17]

-

Alcohols, Amines, Acids, and Bases: Reacts vigorously with these common laboratory reagents.[15][18] These reactions are often used synthetically but are hazardous if uncontrolled.

-

Oxidizing Agents: Incompatible with strong oxidizing agents.[11][19]

-

Heat: Decomposes upon heating, producing toxic fumes that may include hydrogen cyanide, carbon monoxide, and nitrogen oxides.[18]

Safe Handling and Exposure Control Protocol

A multi-layered approach combining engineering controls, rigorous work practices, and appropriate personal protective equipment (PPE) is mandatory.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of Tetrahydropyran-2-yl isocyanate, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of vapors.[20][21]

-

Ventilation: The laboratory must be well-ventilated to dilute and remove any fugitive emissions.[20][22] Enclosed work areas can concentrate isocyanate vapors.[20][23]

-

Safety Equipment: An eyewash station and safety shower must be immediately accessible.[24]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is the last line of defense and its proper selection and use are critical. A risk assessment should determine the specific PPE required for each task.

| Protection Type | Specification | Rationale and Best Practices |

| Respiratory | Supplied-Air Respirator (SAR) is preferred. For lower-risk operations, a full-face respirator with organic vapor cartridges and particulate pre-filters (e.g., A2P3 rating) may be permissible.[23][25][26] | The odor of isocyanates is not an adequate warning of overexposure.[23][27] A full-face respirator provides both respiratory and eye protection.[9] A formal respiratory protection program compliant with OSHA 1910.134 or equivalent standards is required.[23] |

| Hand | Chemical-resistant gloves such as butyl rubber or nitrile.[25][28] Double-gloving is recommended. | Latex gloves offer no protection.[23] Inspect gloves before each use and change them immediately if contamination is suspected. |

| Eye/Face | Chemical safety goggles and a full-face shield , unless a full-face respirator is worn.[20][28] | Protects against splashes which can cause severe eye damage.[3][7] |

| Body | Disposable chemical-resistant coveralls or a lab coat with elastic cuffs.[20][25][28] | Prevents skin contact and contamination of personal clothing. Contaminated work clothes should not be taken home.[23][26] |

Storage Protocol

Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.

-

Container: Store in the original, tightly sealed container.[11][19][22]

-

Location: Store in a cool, dry, well-ventilated, and locked area away from incompatible materials.[22][27][29]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and air (oxygen), which mitigates both isocyanate reactivity and peroxide formation.

-

Peroxide Management:

-

Date containers upon receipt and upon opening.[11]

-

Test for the presence of peroxides periodically (e.g., every 3-6 months) and before any distillation or concentration.[11][13]

-

If solid crystals are observed in the liquid or around the cap, suspect dangerous levels of peroxides. Do not move or open the container; contact emergency personnel.[11]

-

Caption: A logical workflow for safely conducting experiments.

Emergency Procedures

Immediate and correct response to an emergency is vital to minimize harm.

First Aid Measures

The onset of symptoms may be delayed for several hours post-exposure.[8] All exposures require medical attention.

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Immediately move the victim to fresh air and keep them at rest in a position comfortable for breathing.[11][19][27] 2. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration (do not use mouth-to-mouth).[11][30] 3. Seek immediate medical attention. [8] Symptoms like chest tightness may be delayed. |

| Skin Contact | 1. Immediately remove all contaminated clothing.[11][27] 2. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[11][19][27] 3. A follow-up wash with polyethylene glycol (300-500 MW) can help remove residual isocyanate.[8] 4. Seek medical attention if irritation or a rash develops. [10][27] |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[8][11][27] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[11][27] 3. Seek immediate medical attention from an ophthalmologist. [12] |

| Ingestion | 1. Rinse mouth with water. Do NOT induce vomiting. [8][10] 2. Have the person rest. Do not administer liquids.[8] 3. Seek immediate medical attention. [8][10] |

Spill & Leak Containment Protocol (Minor Laboratory Spill)

-

Evacuate and Alert: Immediately alert personnel in the area and evacuate non-essential staff.[9][17][26]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[9]

-

Don PPE: Before re-entering the area, don the full PPE specified in Section 3.2.[17][26]

-

Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent. Do not use combustible materials like sawdust. [17][26]

-

Neutralize: Slowly apply a decontamination solution to the absorbed spill.[31] Prepare one of the following solutions:

-

Wait and Collect: Allow the mixture to stand for at least 15-30 minutes.[16] Shovel the slurry into an open-top, clearly labeled waste container. Fill the container no more than two-thirds full and do NOT seal the lid. [16][17][31]

-

Final Decontamination: Mop the spill area with fresh decontamination solution, let it stand, and then wipe clean.[31]

-

Disposal: Move the open waste container to a safe, well-ventilated area (like the back of a fume hood) for 24-72 hours to allow for the complete release of CO₂ gas before sealing and disposing of it as hazardous waste according to institutional regulations.[16]

Caption: Decision workflow for responding to a chemical spill.

Toxicological Profile

Isocyanates are systemic toxins with the respiratory system being the primary target.

-

Mechanism of Sensitization: The isocyanate group readily forms covalent bonds with proteins in the body's tissues (e.g., in the lungs or on the skin). The resulting isocyanate-protein adducts can be recognized by the immune system as foreign, triggering an allergic response that leads to sensitization.

Disposal Considerations

Proper disposal is the final step in the safe handling lifecycle of this chemical.

-

Waste Material: All waste containing unreacted isocyanate, including absorbed spill material, must be neutralized as described in the spill protocol before final disposal.[17]

-

Empty Containers: "Empty" containers may retain hazardous residue. They should be decontaminated by filling with a neutralization solution and allowing them to stand open in a well-ventilated area for at least 24 hours.[31]

-

Regulatory Compliance: All disposal must be conducted through a licensed hazardous waste contractor in strict accordance with all federal, state, and local regulations.[17]

References

-

Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Composites One. [Link]

-

Isocyanates: Control measures guideline. Canada.ca. [Link]

-

Isocyanates. Oregon OSHA. [Link]

-

5 Ways to Protect Yourself From Isocyanate Exposure. International Enviroguard. [Link]

-

What PPE is required when working with isocyanates?. Sysco Environmental. [Link]

-

Guide to handling isocyanates. Safe Work Australia. [Link]

-

SAFETY DATA SHEET - Polyurethane Prepolymer. Covestro Solution Center. [Link]

-

Tetrahydropyranyl protecting group. I. Tetrahydropyran-2-yl isocyanate. Canadian Science Publishing. [Link]

-

Procedures for Minor Spills of Isocyanates. American Chemistry Council. [Link]

-

SAFETY DATA SHEET - DESMODUR N 100A. Covestro. [Link]

-

MDI or TDI: First Aid Guidance. American Chemistry Council. [Link]

-

SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Foam Supplies, Inc. [Link]

-

Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. [Link]

-

Isocyanates. PubChem - NIH. [Link]

-

Isocyanates. Health and Safety Executive for Northern Ireland. [Link]

-

Isocyanates. OSHwiki - European Agency for Safety and Health at Work. [Link]

-

SAFETY DATA SHEET - LUPRANATE®5020 ISOCYANATE. BASF. [Link]

-

CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

-

Isocyanates - Overview. Occupational Safety and Health Administration. [Link]

-

SAFETY DATA SHEET AB1212. PermaRoof Store. [Link]

-

Isocyanates - Exposure Standard Documentation. Safe Work Australia. [Link]

-

Safety Data Sheet - LUPRANATE 5630 TYPE 2 ISOCYANATE. BASF. [Link]

-

Isocyanates. 3M. [Link]

-

Isocyanates: Working Safely. California Department of Public Health. [Link]

-

Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. Cole-Parmer. [Link]

-

Tetrahydropyran. Wikipedia. [Link]

-

RISK ASSESSMENT FOR STORAGE FOR ISOCYANATE. Shivalik Solid Waste Management Ltd. [Link]

-

Tetrahydropyran. PubChem - NIH. [Link]

-

Isocyanates: Human health tier II assessment. Australian Government Department of Health. [Link]

-

GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

-

Tetrahydro-2-isocyanato-2H-pyran. ECHA CHEM. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. ECHA CHEM [chem.echa.europa.eu]

- 3. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]

- 4. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. med.navy.mil [med.navy.mil]

- 7. Exposure Standard Documentation [hcis.safeworkaustralia.gov.au]

- 8. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. chemicals.basf.com [chemicals.basf.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. CAS 53035-92-0: 2H-Pyran, tetrahydro-4-isocyanato- [cymitquimica.com]

- 15. download.basf.com [download.basf.com]

- 16. solutions.covestro.com [solutions.covestro.com]

- 17. fsi.co [fsi.co]

- 18. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 19. fishersci.com [fishersci.com]

- 20. lakeland.com [lakeland.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. osha.oregon.gov [osha.oregon.gov]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 26. actsafe.ca [actsafe.ca]

- 27. solutions.covestro.com [solutions.covestro.com]

- 28. compositesone.com [compositesone.com]

- 29. fishersci.com [fishersci.com]

- 30. Isocyanates - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. safetyinnumbers.ca [safetyinnumbers.ca]

Anomeric isocyanates tetrahydropyran derivatives

An In-Depth Technical Guide to Anomeric Isocyanates of Tetrahydropyran Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring system is a cornerstone of numerous biologically active natural products and synthetic drugs, prized for its conformational pre-organization and favorable pharmacokinetic properties.[1][2] When this privileged scaffold is functionalized at the anomeric carbon with a highly reactive isocyanate group, it creates a powerful and versatile chemical intermediate. This guide provides a comprehensive overview of the synthesis, reactivity, characterization, and application of anomeric isocyanates derived from tetrahydropyran, with a particular focus on their role as precursors in carbohydrate chemistry and drug discovery. We will explore key synthetic methodologies, delve into the mechanistic nuances governed by the anomeric effect, detail robust characterization techniques, and showcase their utility in constructing complex glycoconjugates and N-glycosides. This document serves as a technical resource for researchers aiming to leverage the unique chemical biology of these potent building blocks.

Introduction

The Tetrahydropyran Moiety: A Privileged Scaffold in Medicinal Chemistry

The tetrahydropyran ring is a recurring structural motif in a vast array of biologically important marine natural products and clinically approved drugs.[1][3] Its prevalence stems from its ability to act as a conformationally constrained ether, which can reduce the entropic penalty upon binding to a biological target.[2] Compared to its carbocyclic analogue, cyclohexane, the THP ring offers lower lipophilicity and an oxygen atom that can serve as a hydrogen bond acceptor, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2] The stereoselective synthesis of substituted THP rings is a mature field, with powerful methods like the Prins cyclization, hetero-Diels-Alder reactions, and intramolecular hydroalkoxylation enabling precise control over the three-dimensional architecture.[1][4][5]

The Anomeric Carbon: A Locus of Stereochemical and Reactive Control

In carbohydrate chemistry, the anomeric carbon (C-1 in aldopyranoses) is a unique stereocenter formed upon cyclization of a linear sugar into its hemiacetal form.[6][7] This carbon is central to the chemical identity and biological function of carbohydrates, as the orientation of its substituent (typically a hydroxyl group) gives rise to two distinct diastereomers, designated as α and β anomers.[8] The stereochemistry at this position is governed by a complex interplay of steric and electronic factors collectively known as the anomeric effect, which describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position.[9] This center is the point of attachment for forming glycosidic bonds, making control of its reactivity paramount for the synthesis of oligosaccharides and glycoconjugates.[10]

Isocyanates: Versatile Electrophilic Intermediates

The isocyanate functional group (-N=C=O) is a highly reactive electrophile, characterized by the central carbon atom's susceptibility to nucleophilic attack.[11][12] This reactivity makes isocyanates indispensable in polymer chemistry, most notably for the production of polyurethanes through reaction with alcohols.[13][14] They also react readily with other nucleophiles, including amines to form ureas, and water to form an unstable carbamic acid that decomposes to an amine and carbon dioxide.[13][15][16] The versatility and reactivity of isocyanates have also been harnessed in medicinal chemistry for the synthesis of various pharmaceutical compounds and for bioconjugation.[17]

Anomeric Isocyanates: Merging Carbohydrate Stereocontrol with Isocyanate Reactivity

Anomeric isocyanates of tetrahydropyran derivatives represent a powerful class of synthetic intermediates that combine the stereochemical richness of carbohydrates with the versatile reactivity of the isocyanate group. These compounds serve as precursors to N-glycosides, which are integral components of many natural products and pharmaceuticals.[18] The ability to generate a highly reactive electrophile at the anomeric position allows for the stereoselective formation of stable C-N bonds under specific conditions, providing access to a diverse range of complex molecules, including neoglycopeptides, glycomimetics, and other valuable glycoconjugates.

Synthesis of Anomeric Isocyanates with a Tetrahydropyran Core

The generation of these reactive intermediates requires methods that are compatible with the often-sensitive nature of carbohydrate scaffolds. The most prominent and elegant approach involves a[13][13]-sigmatropic rearrangement, though other classical methods can also be adapted.

2.1[13][13]-Sigmatropic Rearrangement of Glycal-Derived Allylic Cyanates

A highly effective and stereoselective method for generating glycosyl isocyanates involves the[13][13]-sigmatropic rearrangement of an allylic cyanate derived from a glycal.[18][19] Glycals, which are cyclic enol ethers, serve as ideal starting materials. The process begins with the conversion of the C3-hydroxyl group of a protected glycal into a cyanate. This intermediate is typically not isolated but is generated in situ and, upon heating, undergoes a concerted, suprafacial[13][13]-sigmatropic rearrangement. This rearrangement proceeds through a highly ordered chair-like transition state, which ensures a complete transfer of stereochemical information from the starting glycal to the product. The resulting anomeric isocyanate is a transient species that can be trapped by various nucleophiles present in the reaction mixture.[18]

Caption: Synthesis via[13][13]-Sigmatropic Rearrangement.

Curtius Rearrangement of Anomeric Acyl Azides

The Curtius rearrangement provides another pathway to anomeric isocyanates. This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. In the context of THP derivatives, an anomeric carboxylic acid can be converted to its corresponding acyl azide via an activated ester or acyl chloride. Subsequent rearrangement generates the anomeric isocyanate.[20] This method is particularly useful for accessing C-glycosyl isocyanates, where the isocyanate is attached to the anomeric carbon via a methylene bridge, for example.

Phosgenation of Anomeric Amines (Glycosylamines)

Direct phosgenation of an amine is a standard industrial method for producing isocyanates.[11] This approach can be applied to glycosylamines (compounds with an amino group at the anomeric position). Treatment of a protected glycosylamine with phosgene (COCl₂) or a safer phosgene equivalent, such as diphosgene or triphosgene, in the presence of a non-nucleophilic base can yield the corresponding anomeric isocyanate. Careful control of reaction conditions is crucial to avoid side reactions and the formation of urea byproducts.

Reactivity and Mechanistic Considerations

The Isocyanate Group as an Electrophilic Hub

The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. It readily undergoes nucleophilic addition.[13][21] This reactivity is the foundation of its utility in synthesis.

Caption: General reaction pathways for anomeric isocyanates.

Reactions with Nucleophiles: Synthesis of Glycosyl Ureas and Carbamates

Anomeric isocyanates are powerful tools for forging C-N bonds at the anomeric center. Their reaction with various nucleophiles leads to a range of important glycosidic structures:

-

With Amines: The reaction with primary or secondary amines is typically very fast and yields N,N'-disubstituted glycosyl ureas.[15] This is a highly efficient method for linking carbohydrate moieties to amino acids, peptides, or other amine-containing molecules.

-

With Alcohols: In the presence of an alcohol or phenol, anomeric isocyanates form glycosyl carbamates (urethanes).[14][22] This reaction can be used to create stable N-glycosidic linkages with hydroxyl-containing molecules.

-

With Water: The reaction with water is often considered a side reaction in polyurethane chemistry but can be synthetically useful.[16] The isocyanate first forms an unstable carbamic acid, which rapidly decarboxylates to yield a glycosylamine.[12]

Influence of the Anomeric Effect on Reactivity and Stereoselectivity

The stereochemical outcome of reactions at the anomeric center is profoundly influenced by the anomeric effect. In the case of the[13][13]-sigmatropic rearrangement of glycals, the reaction proceeds through a transition state that leads exclusively to the β-anomeric isocyanate (for D-glucal and D-galactal series), which is then trapped by a nucleophile to give the β-N-glycoside.[18] This high degree of stereocontrol is a key advantage of this methodology. The inherent preference for a specific anomeric configuration can influence the accessibility of the isocyanate group and its subsequent reaction kinetics.

Spectroscopic Characterization

The identification and characterization of anomeric isocyanates and their derivatives rely on a combination of standard spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is the most direct method for confirming the presence of the isocyanate functional group. The -N=C=O group exhibits a strong, sharp, and highly characteristic absorption band in the region of 2250–2275 cm⁻¹. The disappearance of this peak and the appearance of new carbonyl absorptions (e.g., ~1630-1680 cm⁻¹ for ureas, ~1680-1730 cm⁻¹ for carbamates) provides definitive evidence of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for detailed structural elucidation and stereochemical assignment.

-

¹H NMR: The anomeric proton (H-1) is a key diagnostic signal. Its chemical shift and coupling constant (³J(H1,H2)) are indicative of the anomeric configuration.[6] For many pyranose derivatives, β-anomers display a larger coupling constant (typically 7-10 Hz, corresponding to a trans-diaxial relationship), while α-anomers show a smaller coupling constant (typically 3-4 Hz).[6]

-

¹³C NMR: The anomeric carbon (C-1) resonates in a distinct region of the spectrum. The isocyanate carbon itself has a characteristic chemical shift around 120-130 ppm.[23] Upon conversion to a urea or carbamate, this signal shifts downfield into the typical carbonyl region (150-160 ppm). Solid-state NMR can also be a powerful tool for analyzing the anomeric center.[9]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules, providing an accurate molecular weight that validates the identity of the product.

Applications in Drug Development

The unique reactivity of anomeric isocyanates positions them as valuable building blocks in medicinal chemistry and chemical biology.

Synthesis of N-Glycosides and Glycoconjugates

The most direct application is the synthesis of N-glycosides, which are more metabolically stable than their O-glycoside counterparts. By generating the anomeric isocyanate in the presence of an amine-containing molecule (e.g., an amino acid, peptide, or drug molecule), a stable glycosyl urea linkage can be formed in a single, stereocontrolled step.[18] This provides rapid access to novel glycoconjugates for therapeutic evaluation.

Building Blocks for Neoglycopeptides and Glycomimetics

Anomeric isocyanates are ideal precursors for constructing neoglycopeptides. The isocyanate can be reacted with the N-terminus or a side-chain amine (e.g., lysine) of a peptide to append a carbohydrate moiety. This glycosylation can improve the peptide's solubility, stability, and pharmacokinetic properties. They are also used to create glycomimetics, where the carbohydrate scaffold is used to present a pharmacophore in a specific three-dimensional orientation.

Use as Reactive Probes in Chemical Biology

Due to their high reactivity with nucleophiles, anomeric isocyanates can be designed as activity-based probes. By incorporating a reporter tag (e.g., a fluorophore or biotin), these molecules can be used to covalently label the active sites of enzymes or other proteins that feature a reactive nucleophilic residue, aiding in target identification and validation.

Key Experimental Protocols

The following protocols are generalized from methodologies reported in the literature, particularly the work on allyl cyanate/isocyanate rearrangements.[18][19]

Protocol: Synthesis of a Glycosyl Isocyanate via[13][13]-Sigmatropic Rearrangement and In Situ Trapping with Benzylamine

-

Reactant Preparation: A solution of a 4,6-O-protected glycal (1.0 eq) in anhydrous dichloromethane (DCM) is prepared under an inert atmosphere (N₂ or Ar).

-

Cyanate Formation: The solution is cooled to 0 °C. Cyanogen bromide (1.1 eq) is added, followed by the dropwise addition of a non-nucleophilic base such as powdered 4Å molecular sieves and a hindered base like diisopropylethylamine (1.5 eq). The mixture is stirred at 0 °C for 30 minutes.

-

Nucleophile Addition: Benzylamine (1.2 eq) is added to the reaction mixture.

-

Rearrangement and Trapping: The reaction vessel is sealed and heated to 60-80 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting glycal is consumed (typically 4-12 hours). The reaction involves the in situ formation of the allylic cyanate, its[13][13]-sigmatropic rearrangement to the anomeric isocyanate, and subsequent trapping by benzylamine.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, filtered to remove solids, and the filtrate is concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to yield the pure β-N-glycosyl urea product.

-

Validation: The structure and stereochemistry of the product are confirmed by IR (disappearance of -NCO peak, appearance of urea C=O peak), ¹H NMR (anomeric proton coupling constant), ¹³C NMR, and HRMS.

Data Presentation

| Entry | Glycal Starting Material | Nucleophile | Product | Yield (%) | Anomeric Ratio (β:α) |

| 1 | 3,4,6-Tri-O-acetyl-D-glucal | Benzylamine | N-Benzoyl-N'-(...)-β-D-glucopyranosyl urea | ~85 | >99:1 |

| 2 | 3,4,6-Tri-O-acetyl-D-galactal | Aniline | N-Phenyl-N'-(...)-β-D-galactopyranosyl urea | ~80 | >99:1 |

| 3 | 3,4,6-Tri-O-acetyl-D-glucal | Methanol | Methyl (...)-β-D-glucopyranosyl carbamate | ~75 | >99:1 |

Note: Yields and specific protecting groups are illustrative and based on representative literature procedures.

Conclusion and Future Outlook

Anomeric isocyanates of tetrahydropyran derivatives are potent and highly versatile synthetic intermediates. Their ability to undergo stereocontrolled synthesis, particularly via the elegant[13][13]-sigmatropic rearrangement of glycals, combined with the predictable and efficient reactivity of the isocyanate group, makes them exceptionally valuable tools. For drug development professionals, these building blocks offer a streamlined path to novel N-glycosides and complex glycoconjugates with enhanced metabolic stability. Future research will likely focus on expanding the scope of applicable carbohydrate scaffolds, exploring new catalytic methods for their generation, and applying them to the synthesis of increasingly complex and biologically relevant molecules, from targeted therapeutics to sophisticated probes for chemical biology.

References

As per the prompt, this section consolidates sources that support the claims made in the text.

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

-

Paudel, Y. N., et al. (2019). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 17(1), 51. Available at: [Link]

- Patsnap. (2025). Technical Insights into Isocyanate Reaction Pathways.

-

Cardona, F., et al. (2020). Allyl Cyanate/Isocyanate Rearrangement in Glycals: Stereoselective Synthesis of 1-Amino and Diamino Sugar Derivatives. Organic Letters, 22(22), 8992-8997. Available at: [Link]

-

Demchenko, A. V. (2018). Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs. Molecules, 23(12), 3325. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of the reaction between an isocyanate and a hydroxyl group to.... Retrieved from [Link]

- Ivanov, D. S., et al. (2024).

-

ResearchGate. (n.d.). Reactions of isocyanates and various nucleophiles including hydroxyl,.... Retrieved from [Link]

-

Reddy, K. A., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 77(5), 2259-2273. Available at: [Link]

-

Banfi, L., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(18), 10741-10806. Available at: [Link]

-

Kamar, A. A., et al. (2005). 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. Magnetic Resonance in Chemistry, 43(5), 383-389. Available at: [Link]

-

PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]

- Cardona, F., et al. (2020). Allyl Cyanate/Isocyanate Rearrangement in Glycals: Stereoselective Synthesis of 1-Amino and Diamino Sugar Derivatives.

-

Reddy, K. A., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of selected isocyanates of commercial importance. Retrieved from [Link]

-

Wang, Y., et al. (2024). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 30(1), 120. Available at: [Link]

-

Ryan, C. A., et al. (2022). Glutathione reactivity with aliphatic polyisocyanates. PLOS ONE, 17(7), e0270726. Available at: [Link]

-

ResearchGate. (n.d.). Determination-of-isomer-ratio-of-TDI-using-NMR-technique.pdf. Retrieved from [Link]

-

European Patent Office. (n.d.). A process for the preparation of isocyanates and/or derivatives thereof - EP 0067463 A1. Retrieved from [Link]

-

Singh, M. S., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16(4), 2824-2850. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of C- and S-Glycosides. Retrieved from [Link]

-

Frontiers. (2019). Reactivity of Isocyanate-Functionalized Lignins: A Key Factor for the Preparation of Lignin-Based Polyurethanes. Retrieved from [Link]

-

Morita, T., et al. (2020). Nucleophilic Isocyanation. Accounts of Chemical Research, 53(4), 868-880. Available at: [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

- Elsevier. (2001). Double labeled isocyanate resins for the solid-state NMR detection of urethane linkages to wood.

- Díez-Poza, C., et al. (2020). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – An Asian Journal, 15(16), 2531-2535.

-

Beilstein Journals. (2018). Anomeric modification of carbohydrates using the Mitsunobu reaction. Retrieved from [Link]

-

Beilstein Journals. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]

- Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals.

-

Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]

-

Quora. (2021). I am studying nucleophilic reactions and came upon an isocyanate reaction.... Retrieved from [Link]

- Forest Products Society. (n.d.). Characterizing Polymeric Methylene Diphenyl Diisocyanate Reactions with Wood: 1.

-

Aidic. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. Retrieved from [Link]

-

Cardona, F., et al. (2008). A Novel Synthetic Approach to C-Glycosyl-D- and L-Alanines. Molecules, 13(12), 3194-3205. Available at: [Link]

- Oreate AI Blog. (2026). Understanding the Anomeric Carbon: A Key Player in Sugar Chemistry.

-

Goliszek, M., et al. (2019). On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate. Polymers, 11(7), 1173. Available at: [Link]

-

Taylor & Francis. (2016). Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. Retrieved from [Link]

- SpringerLink. (n.d.).

-

Eindhoven University of Technology. (2023). A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. Retrieved from [Link]

- Saint Augustines University. (2026). Unlocking the Anomeric Carbon Atom: The Structural Core of Sugar Chemistry.

-

SciSpace. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Retrieved from [Link]

Sources

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 7. Understanding the Anomeric Carbon: A Key Player in Sugar Chemistry - Oreate AI Blog [oreateai.com]

- 8. explore.st-aug.edu [explore.st-aug.edu]

- 9. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isocyanate - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. pcimag.com [pcimag.com]

- 17. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Allyl Cyanate/Isocyanate Rearrangement in Glycals: Stereoselective Synthesis of 1-Amino and Diamino Sugar Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. chem4all.nethouse.ru [chem4all.nethouse.ru]

- 22. researchgate.net [researchgate.net]

- 23. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

A Comparative Technical Guide to Tetrahydro-2-isocyanato-2H-pyran and Tetrahydro-4-isocyanato-2H-pyran for Drug Development Professionals

This guide provides an in-depth technical comparison of two isomeric building blocks, Tetrahydro-2-isocyanato-2H-pyran and Tetrahydro-4-isocyanato-2H-pyran. As valuable reagents in medicinal chemistry, a comprehensive understanding of their distinct chemical properties, reactivity, and synthetic pathways is crucial for their effective application in drug discovery and development programs. This document moves beyond a simple datasheet to offer insights into the stereoelectronic factors governing their behavior and practical guidance on their synthesis and handling.

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and metabolic stability[1][2]. The introduction of a highly reactive isocyanate group onto this scaffold at either the 2- or 4-position creates versatile intermediates for the synthesis of a wide array of derivatives, including ureas, carbamates, and other heterocyclic systems. These derivatives have shown promise in various therapeutic areas, including oncology and virology[3][4][5][6][7]. This guide will dissect the nuances of the 2- and 4-isocyanato isomers, providing a comparative analysis to inform rational drug design.

Physicochemical and Spectroscopic Properties: A Comparative Overview

A fundamental understanding of the physical and spectroscopic properties of these isomers is essential for their identification, handling, and quality control.

| Property | This compound | Tetrahydro-4-isocyanato-2H-pyran |

| Molecular Formula | C₆H₉NO₂ | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol | 127.14 g/mol [8] |

| Appearance | Not explicitly documented; likely a liquid | Colorless to pale yellow liquid[8] |

| CAS Number | 1194-00-9 | 53035-92-0[8] |

| Solubility | Not explicitly documented; expected to be soluble in organic solvents | Soluble in organic solvents, limited solubility in water[8] |

Spectroscopic Characterization:

The isocyanate functional group provides a distinct spectroscopic handle for monitoring reactions.

-

Infrared (IR) Spectroscopy: Both isomers will exhibit a strong, characteristic absorption band for the asymmetric stretch of the N=C=O group in the region of 2240–2280 cm⁻¹[1][9][10]. This peak is an excellent diagnostic tool for confirming the presence of the isocyanate and monitoring its consumption during a reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectra will show characteristic signals for the tetrahydropyran ring protons. The chemical shifts of the protons on the carbon bearing the isocyanate group will be downfield due to the electronegativity of the nitrogen.

-

Synthesis of Tetrahydro-isocyanato-2H-pyrans

The most common and industrially scalable method for the synthesis of isocyanates is the phosgenation of the corresponding primary amines[14][15]. Safer alternatives to gaseous phosgene, such as triphosgene (bis(trichloromethyl) carbonate) or N,N'-carbonyldiimidazole (CDI), are often employed in a laboratory setting[15].

Synthesis of Tetrahydro-4-isocyanato-2H-pyran

The synthesis of the 4-isomer starts from the readily available tetrahydro-4-aminopyran.

Experimental Protocol (General):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a scrubber (for trapping HCl and excess phosgene), dissolve tetrahydro-4-aminopyran in an inert, anhydrous solvent (e.g., toluene or dichloromethane).

-

Phosgenation: Cool the solution in an ice bath. Add a solution of phosgene or triphosgene in the same solvent dropwise, maintaining the temperature below 10 °C. A base, such as pyridine, is typically added to scavenge the generated HCl[14].

-

Reaction Monitoring: Monitor the reaction progress by TLC or IR spectroscopy, looking for the disappearance of the starting amine and the appearance of the strong isocyanate peak around 2270 cm⁻¹.

-

Work-up: After the reaction is complete, filter the reaction mixture to remove any precipitated salts. The solvent is then removed under reduced pressure.

-

Purification: The crude product is typically purified by vacuum distillation to yield the pure Tetrahydro-4-isocyanato-2H-pyran.

Synthesis of this compound

The synthesis of the 2-isomer follows a similar principle, starting from tetrahydro-2-aminopyran. However, the synthesis of the starting amine and the subsequent phosgenation require special consideration due to the stereoelectronic effects at the anomeric C2 position.

Comparative Reactivity and Stereoelectronic Considerations

The difference in the position of the isocyanate group on the tetrahydropyran ring leads to significant differences in their conformational preferences and reactivity.

Tetrahydro-4-isocyanato-2H-pyran: A Conformationally Mobile System

In the 4-substituted isomer, the isocyanate group can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable to minimize steric interactions. The reactivity of the isocyanate will be primarily governed by the electrophilicity of the carbonyl carbon, which is readily attacked by nucleophiles such as amines, alcohols, and water[16].

The reaction with primary or secondary amines to form urea derivatives is a cornerstone of its application in drug discovery. This reaction is typically fast and high-yielding[15][16][17][18][19].

This compound: The Influence of the Anomeric Effect

The C2 position of the tetrahydropyran ring is an anomeric center. This means that the conformational preference of a substituent at this position is influenced by stereoelectronic effects, specifically the anomeric effect[2]. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon to favor the axial position, contrary to what would be expected based on steric hindrance alone[2][20]. This is due to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C2-substituent bond[1][9][10][21][22][23][24].

For this compound, the anomeric effect is expected to favor the axial orientation of the isocyanate group. This has significant implications for its reactivity:

-

Steric Hindrance: An axial isocyanate group is more sterically hindered than an equatorial one, which could potentially slow down the rate of reaction with bulky nucleophiles.

-

Electronic Effects: The hyperconjugative interaction that stabilizes the axial conformer also affects the electronic properties of the C2-N bond and, consequently, the reactivity of the isocyanate group.

The interplay between steric and stereoelectronic effects will determine the overall reactivity profile of the 2-isomer, making it a fascinating and potentially more nuanced building block compared to its 4-substituted counterpart[8][20].

Applications in Drug Discovery and Development

Both isomers serve as valuable precursors for the synthesis of libraries of compounds for high-throughput screening. The ability to readily form urea and carbamate linkages allows for the exploration of a wide chemical space around a core scaffold.

-

Urea Derivatives: The reaction with various amines allows for the introduction of diverse functional groups, enabling the fine-tuning of properties such as potency, selectivity, and ADME profiles. Urea-containing compounds are prevalent in modern drug discovery, with many approved drugs featuring this moiety[15][16][17].

-

Carbamate Derivatives: The reaction with alcohols or phenols yields carbamates, which can act as prodrugs or as key pharmacophoric elements.

-

Heterocyclic Synthesis: The isocyanate group can also participate in cycloaddition reactions and other transformations to construct more complex heterocyclic systems[7][25].

While specific examples of drugs synthesized from these two particular isomers are not widely reported in the public domain, the tetrahydropyran motif itself is present in numerous approved drugs and clinical candidates, highlighting the value of this scaffold[3][4][26][27][28][29].

Safety and Handling

Isocyanates are reactive compounds and should be handled with care. They are known respiratory and skin sensitizers. All work with these reagents should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Moisture should be excluded from reactions involving isocyanates, as they readily react with water to form an unstable carbamic acid that decomposes to the corresponding amine and carbon dioxide, which can lead to pressure build-up in closed systems.

Conclusion

This compound and Tetrahydro-4-isocyanato-2H-pyran are valuable and versatile building blocks for medicinal chemistry. While both isomers provide a reactive handle for the introduction of diverse functionality onto a privileged scaffold, their reactivity profiles are distinct. The 4-isomer offers straightforward reactivity governed by the inherent electrophilicity of the isocyanate group. In contrast, the 2-isomer presents a more complex system where stereoelectronic effects, particularly the anomeric effect, play a crucial role in determining its conformational preference and reactivity. A thorough understanding of these differences is paramount for researchers and drug development professionals to effectively leverage these reagents in the design and synthesis of novel therapeutic agents.

References

-

Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (2017). PubMed. [Link]

-

The anomeric effect: the dominance of exchange effects in closed-shell systems - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

-

Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect. (2005). PubMed. [Link]

-

Stereoelectronic effects on reactivity. Crystal-structure–reactivity correlations for acetals with synperiplanar lone pairs - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). [Link]

-

Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023). Spectroscopy. [Link]

-

endo-Anomeric and exo-anomeric effects in 2-substituted tetrahydropyrans - Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). [Link]

-

endo-Anomeric and exo-Anomeric Effects in 2-Substituted Tetrahydropyrans c1 - RSC Publishing. (n.d.). [Link]

-

Anomeric effect - Wikipedia. (n.d.). [Link]

-

Sridhar, G., Hanumaiah, M., & Sharma, G. V. M. (n.d.). Synthesis of Novel Pyran β-Amino Acid and 5,6-Dihydro-2H - Figshare. [Link]

-

A decade review of triphosgene and its applications in organic reactions - PMC. (n.d.). [Link]

-

A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). LinkedIn. [Link]

-

The value of pyrans as anticancer scaffolds in medicinal chemistry - SciSpace. (2017). [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). [Link]

-

Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. (2026). [Link]

-

Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Publishing. (n.d.). [Link]

-

Environment Protection Engineering DETERMINATION OF ISOCYANATES IN WATER SAMPLES BY IR SPECTROPHOTOMETRY. (n.d.). [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.). [Link]

-

One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - Beilstein Journals. (2013). [Link]

-

Stereochemistry of tetrahydropyran-2-yl ions, radicals, and related species. Conjugative and inductive effects | The Journal of Organic Chemistry - ACS Publications. (n.d.). [Link]

- Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient - Google P

-

(2S,4R)-4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT - European Patent Office - EP 3666763 A1 - EPO. (2020). [Link]

-

Stereoelectronic effect - Wikipedia. (n.d.). [Link]

- Use of tetrahydro-4-methyl-2-phenyl-2h-pyran as perfuming ingredient - Google P

-

1H and 13C NMR Spectrum of compounds - Rsc.org. (n.d.). [Link]

-

Synthesis and biological activities of some fused pyran derivatives. (2011). ScienceDirect. [Link]

-

(PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2006). [Link]

-

Recent Advances in the Synthesis of 2H-Pyrans - MDPI. (2019). [Link]

-

436 reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. (n.d.). [Link]

-

RING TRANSFORMATIONS OF 2H-PYRAN-2-ONES AND FUSED PYRAN-2-ONES WITH NUCLEOPHILIC REAGENTS Franc Požgan and Marijan Kočevar Fa - LOCKSS: Serve Content*. (2008). [Link]

-

Patents & Products - Garg Lab - UCLA. (n.d.). [Link]

-

Organic based thermal stabilizers and heat stabilized polymer compositions - Patent 1342749. (n.d.). [Link]

-

Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe - Remspec Corporation. (n.d.). [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology - Universitas Pendidikan Indonesia. (n.d.). [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024). [Link]

-

Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. (2013). [Link]

Sources

- 1. The anomeric effect: the dominance of exchange effects in closed-shell systems - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Anomeric effect - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. data.epo.org [data.epo.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]